molecular formula C7H13N3 B14866290 2-(3-Aminoazetidin-1-yl)-2-methylpropanenitrile

2-(3-Aminoazetidin-1-yl)-2-methylpropanenitrile

Cat. No.: B14866290
M. Wt: 139.20 g/mol
InChI Key: RFCPCMSPFDACRF-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-2-methylpropanenitrile is a heterocyclic compound containing an azetidine ring. Azetidines are four-membered saturated heterocycles containing one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminoazetidin-1-yl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carried out in solvents like THF (tetrahydrofuran) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminoazetidin-1-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at certain receptors, influencing cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminoazetidin-1-yl)-2-methylpropanenitrile is unique due to its specific structural features, such as the presence of both an azetidine ring and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-(3-aminoazetidin-1-yl)-2-methylpropanenitrile

InChI

InChI=1S/C7H13N3/c1-7(2,5-8)10-3-6(9)4-10/h6H,3-4,9H2,1-2H3

InChI Key

RFCPCMSPFDACRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)N1CC(C1)N

Origin of Product

United States

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